cis-3-(Benzyloxy)cyclobutanamine
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Overview
Description
cis-3-(Benzyloxy)cyclobutanamine: is an organic compound with the molecular formula C₁₁H₁₅NO and a molecular weight of 177.24 g/mol . This compound features a cyclobutane ring substituted with a benzyloxy group and an amine group in the cis configuration. It is primarily used in research and development settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(Benzyloxy)cyclobutanamine typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and an appropriate leaving group.
Industrial Production Methods: the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-3-(Benzyloxy)cyclobutanamine can undergo oxidation reactions to form corresponding oxides or ketones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions to replace the benzyloxy or amine groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
cis-3-(Benzyloxy)cyclobutanamine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of cis-3-(Benzyloxy)cyclobutanamine involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group can participate in hydrogen bonding or hydrophobic interactions, while the amine group can form ionic bonds or act as a nucleophile in biochemical reactions. These interactions can modulate the activity of target proteins and influence cellular pathways .
Comparison with Similar Compounds
trans-3-(Benzyloxy)cyclobutanamine: Differing in the configuration of the substituents on the cyclobutane ring.
cis-3-(Methoxy)cyclobutanamine: Featuring a methoxy group instead of a benzyloxy group.
cis-3-(Benzyloxy)cyclopentanamine: Featuring a cyclopentane ring instead of a cyclobutane ring.
Uniqueness: cis-3-(Benzyloxy)cyclobutanamine is unique due to its specific configuration and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
3-phenylmethoxycyclobutan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSQDBGCDZWPMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OCC2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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